4-Nitrobutan-1-ol
Overview
Description
4-Nitrobutan-1-ol is an organic compound with the molecular formula C4H9NO3. It is a yellow liquid at room temperature and is known for its nitro group attached to the fourth carbon of a butanol chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobutan-1-ol can be synthesized through several methods. One common method involves the reduction of 4-nitrobutanal using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. Another method includes the reaction of 4-nitrobutanoic acid with a reducing agent like lithium aluminum hydride in an ether solvent.
Industrial Production Methods
In industrial settings, this compound is typically produced through the nitration of butanol using nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-nitrobutanoic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group, forming 4-aminobutan-1-ol, using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, forming 4-nitrobutyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 4-Nitrobutanoic acid.
Reduction: 4-Aminobutan-1-ol.
Substitution: 4-Nitrobutyl chloride.
Scientific Research Applications
4-Nitrobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrobutan-1-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group allows for further functionalization, enabling the compound to participate in diverse chemical reactions.
Comparison with Similar Compounds
4-Nitrobutan-1-ol can be compared with other similar compounds such as:
4-Nitrobutanoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
4-Aminobutan-1-ol: Formed by the reduction of the nitro group to an amino group.
4-Nitrobutyl chloride: Formed by the substitution of the hydroxyl group with a chloride group.
Uniqueness
This compound is unique due to its combination of a nitro group and a hydroxyl group, which allows it to undergo a wide range of chemical reactions and be used as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-nitrobutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c6-4-2-1-3-5(7)8/h6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOWARLVOQBBOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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